molecular formula C25H18FNO6 B3512299 4-(ethoxycarbonyl)benzyl 2-(4-fluorophenyl)-1,3-dioxo-5-isoindolinecarboxylate

4-(ethoxycarbonyl)benzyl 2-(4-fluorophenyl)-1,3-dioxo-5-isoindolinecarboxylate

Cat. No.: B3512299
M. Wt: 447.4 g/mol
InChI Key: FNCLDZOJOZSPNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Ethoxycarbonyl)benzyl 2-(4-fluorophenyl)-1,3-dioxo-5-isoindolinecarboxylate is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(ethoxycarbonyl)benzyl 2-(4-fluorophenyl)-1,3-dioxo-5-isoindolinecarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Isoindoline Core: The synthesis begins with the preparation of the isoindoline core, which can be achieved through the cyclization of phthalic anhydride with an appropriate amine under acidic conditions.

    Introduction of the Fluorophenyl Group: The 4-fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with the isoindoline core.

    Esterification: The ethoxycarbonyl group is introduced through an esterification reaction, typically using ethyl chloroformate in the presence of a base such as triethylamine.

    Final Coupling: The final step involves coupling the benzyl group to the isoindoline core, which can be achieved through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl position, leading to the formation of benzaldehyde derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products

    Oxidation: Benzaldehyde derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, 4-(ethoxycarbonyl)benzyl 2-(4-fluorophenyl)-1,3-dioxo-5-isoindolinecarboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its ability to interact with various biological targets.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic properties. Its structural features make it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which 4-(ethoxycarbonyl)benzyl 2-(4-fluorophenyl)-1,3-dioxo-5-isoindolinecarboxylate exerts its effects depends on its interaction with molecular targets. The compound can bind to specific enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Methoxycarbonyl)benzyl 2-(4-chlorophenyl)-1,3-dioxo-5-isoindolinecarboxylate
  • 4-(Ethoxycarbonyl)benzyl 2-(4-bromophenyl)-1,3-dioxo-5-isoindolinecarboxylate

Uniqueness

Compared to similar compounds, 4-(ethoxycarbonyl)benzyl 2-(4-fluorophenyl)-1,3-dioxo-5-isoindolinecarboxylate is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable molecule for various applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties

Properties

IUPAC Name

(4-ethoxycarbonylphenyl)methyl 2-(4-fluorophenyl)-1,3-dioxoisoindole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18FNO6/c1-2-32-24(30)16-5-3-15(4-6-16)14-33-25(31)17-7-12-20-21(13-17)23(29)27(22(20)28)19-10-8-18(26)9-11-19/h3-13H,2,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNCLDZOJOZSPNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)COC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18FNO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(ethoxycarbonyl)benzyl 2-(4-fluorophenyl)-1,3-dioxo-5-isoindolinecarboxylate
Reactant of Route 2
Reactant of Route 2
4-(ethoxycarbonyl)benzyl 2-(4-fluorophenyl)-1,3-dioxo-5-isoindolinecarboxylate
Reactant of Route 3
Reactant of Route 3
4-(ethoxycarbonyl)benzyl 2-(4-fluorophenyl)-1,3-dioxo-5-isoindolinecarboxylate
Reactant of Route 4
Reactant of Route 4
4-(ethoxycarbonyl)benzyl 2-(4-fluorophenyl)-1,3-dioxo-5-isoindolinecarboxylate
Reactant of Route 5
Reactant of Route 5
4-(ethoxycarbonyl)benzyl 2-(4-fluorophenyl)-1,3-dioxo-5-isoindolinecarboxylate
Reactant of Route 6
Reactant of Route 6
4-(ethoxycarbonyl)benzyl 2-(4-fluorophenyl)-1,3-dioxo-5-isoindolinecarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.